3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL
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Overview
Description
3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL is a complex organic compound that features a quinoline core substituted with a methoxyphenyl oxadiazole moiety
Mechanism of Action
Target of Action
For instance, the 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been found to interact with nucleic acids, enzymes, and globular proteins . They exhibit their antiproliferative effects through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various enzymes and proteins that contribute to cancer cell proliferation .
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound could have antiproliferative effects, particularly in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The oxadiazole ring is then introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives .
Scientific Research Applications
3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL stands out due to its unique combination of a quinoline core and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-3-4-13-10-15(18(23)20-16(13)9-11)17-21-19(25-22-17)12-5-7-14(24-2)8-6-12/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROLCCNQKXAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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